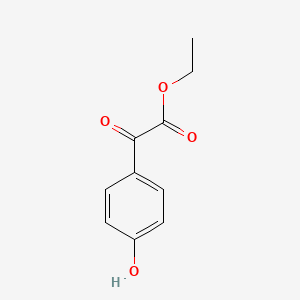

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Descripción general

Descripción

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various medicinal compounds and has applications in different fields such as chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a complex organic compoundFor instance, a compound named 3-ETHYL-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL has been found to interact with the Estrogen receptor alpha and Nuclear receptor coactivator 2 .

Biochemical Pathways

For instance, a compound named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has been found to interact with Leukotriene A-4 hydrolase , which plays a role in the leukotriene biosynthesis pathway.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present. For instance, the compound’s stability and activity could be affected by the presence of enzymes, other metabolites, or changes in cellular pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an enol intermediate .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process. Catalysts such as silica or SAFI (silica-alumina-ferric oxide) are commonly used to accelerate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenolic esters.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Comparación Con Compuestos Similares

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:

Bisphenol A: Both compounds contain phenolic groups, but bisphenol A is primarily used in the production of plastics.

Phenolic Antioxidants: These compounds share similar antioxidant properties but differ in their chemical structures and specific applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and a valuable compound for scientific research.

Actividad Biológica

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and organic synthesis.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and an ester functionality, which contribute to its reactivity and biological activity. The presence of both electrophilic and nucleophilic sites makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is mediated through several mechanisms:

- Interaction with Receptors : The compound has been shown to interact with various biological receptors. For example, it can bind to the estrogen receptor alpha and nuclear receptor coactivator 2, influencing pathways related to hormone signaling.

- Biochemical Pathways : It is involved in pathways such as the inhibition of leukotriene A-4 hydrolase, which is crucial in inflammatory responses.

- Environmental Influences : Factors such as pH, temperature, and the presence of other biomolecules can significantly affect the stability and efficacy of this compound in biological systems.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in various experimental models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and modulating key signaling pathways associated with tumor growth .

- In Vivo Studies : Animal studies have confirmed the compound's efficacy against tumor growth, demonstrating significant reductions in tumor size without notable toxicity to normal tissues .

Case Studies

-

Antitumor Activity Against Ehrlich Ascites Carcinoma (EAC) :

- Objective : Evaluate the efficacy against EAC cells.

- Methodology : Mice were treated with this compound, resulting in a complete reduction of tumor cell viability.

- Results : Histopathological examinations showed no adverse effects on liver and kidney functions, confirming its safety profile alongside therapeutic benefits .

- Antioxidant Capacity Evaluation :

Applications

This compound finds applications across various fields:

- Pharmaceuticals : It serves as an intermediate for synthesizing drugs with anticancer and anti-inflammatory properties.

- Organic Synthesis : The compound is utilized as a building block for creating complex organic molecules.

- Agrochemicals : Its properties are leveraged in developing agricultural products aimed at pest control and crop protection .

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXZYDBNQVSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.